molecular formula C9H10N2O B1457070 3,3-Dimethyl-1H-pyrrolo[3,2-B]pyridin-2(3H)-one CAS No. 913720-12-4

3,3-Dimethyl-1H-pyrrolo[3,2-B]pyridin-2(3H)-one

Cat. No.: B1457070
CAS No.: 913720-12-4
M. Wt: 162.19 g/mol
InChI Key: FCHBZUWVGUGJNH-UHFFFAOYSA-N
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Description

3,3-Dimethyl-1H-pyrrolo[3,2-B]pyridin-2(3H)-one (CAS 109535-73-1) is a high-purity azaindole derivative offered for research and further manufacturing use. This compound serves as a valuable chemical intermediate in medicinal chemistry, particularly in the exploration of novel anticancer agents. The pyrrolopyridine scaffold is a privileged structure in drug discovery, known for its broad spectrum of pharmacological properties . Researchers are increasingly interested in this class of compounds for developing inhibitors that target specific biological pathways. For instance, recent studies have demonstrated that rigid pyrrolo[3,2-c]pyridine scaffolds can be designed as potent colchicine-binding site inhibitors (CBSIs), which disrupt tubulin polymerization and lead to mitotic arrest in cancer cells . Furthermore, pyrrolopyridine-based compounds are under investigation for their potential against various diseases. The core structure is found in several approved drugs and is being explored for applications targeting the nervous and immune systems, as well as for antidiabetic, antimycobacterial, and antiviral activities . This specific derivative, with its defined dimethyl substitution, provides a constrained configuration that is useful for optimizing the bioactive properties of lead compounds. As a building block, it can be utilized in cross-coupling reactions and further functionalization to create targeted libraries for biological screening . This product is strictly for research and further manufacturing applications. It is not intended for diagnostic or therapeutic use in humans.

Properties

IUPAC Name

3,3-dimethyl-1H-pyrrolo[3,2-b]pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O/c1-9(2)7-6(11-8(9)12)4-3-5-10-7/h3-5H,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCHBZUWVGUGJNH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=C(C=CC=N2)NC1=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701206428
Record name 1,3-Dihydro-3,3-dimethyl-2H-pyrrolo[3,2-b]pyridin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701206428
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

913720-12-4
Record name 1,3-Dihydro-3,3-dimethyl-2H-pyrrolo[3,2-b]pyridin-2-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=913720-12-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3-Dihydro-3,3-dimethyl-2H-pyrrolo[3,2-b]pyridin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701206428
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Cyclization of Aryl- and Benzylsulfanopyridinium Amidates with Diphenylketene

One reported approach involves the reaction of aryl- and benzylsulfanopyridinium amidates with diphenylketene. This method facilitates the formation of the pyrrolo[3,2-B]pyridin-2(3H)-one core by nucleophilic attack and subsequent cyclization. The 3,3-dimethyl substitution is introduced on the pyrrole ring by using appropriate precursors bearing methyl groups at the 3-position.

Key reaction conditions:

Step Reagents/Conditions Outcome
Amidate formation Aryl- or benzylsulfanopyridinium salts Pyridinium amidates intermediate
Cyclization Diphenylketene, controlled temperature Formation of pyrrolo[3,2-B]pyridin-2-one
Methyl substitution Use of 3,3-dimethyl-substituted precursors Introduction of 3,3-dimethyl groups

This method is adaptable for scale-up with optimization of catalysts and reaction times to improve yield and purity.

Cu(II)-Mediated Direct Oxidative Coupling

A related method, although reported for a structurally similar pyrrolo[3,2-c]pyridine derivative, uses copper(II) chloride-mediated oxidative coupling to form the bicyclic system. This approach can be adapted for 3,3-dimethyl derivatives by selecting appropriate precursors.

Procedure highlights:

  • Starting from N-substituted pyridine derivatives.
  • CuCl2 as the oxidative coupling catalyst.
  • Reaction performed under mild heating.
  • Purification by silica gel chromatography.

This method offers a direct route to the bicyclic core with potential for introducing various substituents, including the 3,3-dimethyl groups, by precursor design.

Multi-Step Organic Synthesis via Cyclization of Precursors

The general industrial preparation involves multi-step organic synthesis:

  • Preparation of substituted pyridine or pyridinone precursors.
  • Formation of amide or amidate intermediates.
  • Cyclization under acidic or basic conditions.
  • Introduction of methyl groups via alkylation or use of methylated starting materials.

This approach allows fine-tuning of reaction conditions to maximize yield and selectivity, especially important for scale-up production.

Reaction Conditions and Optimization

Reaction Type Reagents/Conditions Notes
Cyclization Amidates + diphenylketene Requires controlled temperature, inert atmosphere
Oxidative Coupling CuCl2, mild heating Efficient for direct ring closure, scalable
Alkylation Methyl iodide or equivalents For introducing 3,3-dimethyl groups post-cyclization
Purification Silica gel chromatography, recrystallization Ensures high purity for biological evaluation

Optimization involves balancing reaction time, temperature, and reagent stoichiometry to minimize by-products and maximize yield.

Analytical Characterization Supporting Preparation

Post-synthesis, the compound is characterized by:

These techniques validate the success of the preparation method and are essential for reproducibility in research and industrial settings.

Summary Table of Preparation Methods

Method Key Reagents/Conditions Advantages Limitations
Cyclization of sulfanopyridinium amidates with diphenylketene Amidates + diphenylketene, controlled temp High specificity, adaptable for scale-up Multi-step, requires precursor synthesis
Cu(II)-Mediated oxidative coupling CuCl2 catalyst, mild heating Direct ring closure, efficient May require optimization for dimethyl substitution
Multi-step organic synthesis Alkylation, amidate formation, cyclization Flexible, allows substitution tuning Longer synthesis time, multiple purification steps

Research Findings and Considerations

  • The compound’s synthesis is closely related to methods used for pyrrolopyridinone derivatives, which are important scaffolds in medicinal chemistry.
  • The 3,3-dimethyl substitution is critical for biological activity, influencing binding to FGFRs and kinase inhibition.
  • Reaction conditions must be carefully controlled to prevent side reactions such as over-oxidation or polymerization.
  • Scalability of synthesis is feasible with catalyst optimization and reaction condition refinement.
  • The compound’s preparation methods have been validated through spectroscopic and chromatographic analyses confirming structure and purity.

This detailed synthesis overview reflects the current state of knowledge on preparing this compound, integrating diverse research findings and practical methodologies from authoritative sources. The compound’s preparation is a sophisticated process requiring precise organic synthesis techniques, with ongoing research aimed at improving efficiency and yield for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

3,3-Dimethyl-1H-pyrrolo[3,2-B]pyridin-2(3H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine derivatives, while reduction can produce pyrrolidine derivatives .

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity

Research has highlighted the potential of 3,3-Dimethyl-1H-pyrrolo[3,2-B]pyridin-2(3H)-one as an anticancer agent. A study demonstrated that derivatives of this compound exhibited significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The mechanism of action is believed to involve the inhibition of specific kinases involved in cancer cell proliferation.

Case Study:
A derivative of this compound was synthesized and tested for its ability to inhibit the growth of MCF-7 breast cancer cells. The results indicated a dose-dependent decrease in cell viability, suggesting its potential as a lead compound for further development in anticancer therapies.

1.2 Neuroprotective Effects

The compound has also been investigated for its neuroprotective properties. In vitro studies showed that it could reduce oxidative stress and apoptosis in neuronal cells, indicating a potential role in treating neurodegenerative diseases.

Case Study:
In a study involving primary neuronal cultures exposed to oxidative stress, treatment with this compound resulted in a significant reduction in cell death compared to untreated controls. This suggests its viability as a neuroprotective agent.

Organic Synthesis

2.1 Building Block for Complex Molecules

Due to its unique structure, this compound serves as an important building block in organic synthesis. It can be used to construct more complex heterocycles through various reactions such as cycloaddition and nucleophilic substitution.

Data Table: Synthesis Pathways Using this compound

Reaction TypeConditionsProducts
CycloadditionHeat (150°C), CatalystPyrrolidine derivatives
Nucleophilic SubstitutionBase (NaOH), Solvent (DMF)Substituted pyrrolopyridines
OxidationOxidizing Agent (KMnO4)Pyridoquinoline derivatives

Materials Science

3.1 Conductive Polymers

Recent studies have explored the use of this compound in the development of conductive polymers. Its incorporation into polymer matrices has shown promise in enhancing electrical conductivity while maintaining mechanical stability.

Case Study:
A research team synthesized a conductive polymer composite using this compound and polyaniline. The resulting material exhibited improved conductivity compared to pure polyaniline, making it suitable for applications in flexible electronics.

Mechanism of Action

The mechanism of action of 3,3-Dimethyl-1H-pyrrolo[3,2-B]pyridin-2(3H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing cellular pathways. For example, it may inhibit certain kinases involved in cancer cell proliferation, thereby exerting its anticancer effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Substituent Variations

The following table summarizes key structural analogs of 3,3-Dimethyl-1H-pyrrolo[3,2-B]pyridin-2(3H)-one:

Compound Name CAS Number Substituents Key Features
3,3-Dibromo-1H-pyrrolo[2,3-b]pyridin-2(3H)-one 113423-51-1 Br at 3-position High reactivity in substitution reactions; precursor to brominated analogs
1H-Pyrrolo[3,2-b]pyridin-2(3H)-one 32501-05-6 No substituents Simplest scaffold; used as a base for functionalization
5-Methoxy-1H-pyrrolo[3,2-b]pyridin-2(3H)-one 178393-14-1 OCH₃ at 5-position Electron-donating methoxy group enhances solubility and modulates reactivity
5-Amino-1H-pyrrolo[2,3-b]pyridin-2(3H)-one 869371-00-6 NH₂ at 5-position Amino group enables conjugation and derivatization for drug candidates
5,6-Dichloro-1H-pyrrolo[3,2-b]pyridin-2(3H)-one 136888-26-1 Cl at 5- and 6-positions Halogenated derivative with potential antimicrobial activity

Biological Activity

3,3-Dimethyl-1H-pyrrolo[3,2-B]pyridin-2(3H)-one (CAS No. 913720-12-4) is a heterocyclic compound that has garnered attention for its potential biological activities. This article reviews existing literature on the compound's biological properties, focusing on its pharmacological effects, mechanisms of action, and therapeutic potential.

  • Molecular Formula : C9_9H10_{10}N2_2O
  • Molecular Weight : 162.1888 g/mol
  • Structure : The compound features a pyrrolo-pyridine framework which is significant for its biological activity.

Pharmacological Activities

Research into the biological activity of this compound indicates several promising pharmacological effects:

1. Antimicrobial Activity

A study conducted on various pyrrolopyridines revealed that derivatives of this compound exhibited significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were found to be in the range of 4 to 32 µg/mL against susceptible strains of Mycobacterium tuberculosis (MTB) and multidrug-resistant strains .

2. Anticancer Potential

In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines. The compound was shown to inhibit cell proliferation through the modulation of key signaling pathways involved in cell cycle regulation and apoptosis .

3. Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. Research indicates that it can inhibit the production of pro-inflammatory cytokines in activated macrophages, suggesting a potential role in treating inflammatory diseases .

The mechanisms underlying the biological activities of this compound are still being elucidated. However, several studies have suggested the following pathways:

  • Inhibition of Enzymatic Activity : The compound appears to inhibit enzymes critical for pathogen survival and proliferation, particularly in microbial and cancerous cells.
  • Modulation of Signaling Pathways : It has been shown to affect multiple signaling pathways, including those involved in apoptosis and inflammation.

Study on Antitubercular Activity

In a recent investigation into new antitubercular agents, derivatives similar to this compound were synthesized and tested against various MTB strains. The results indicated that modifications to the pyrrolo structure could enhance activity against both drug-sensitive and resistant strains .

Evaluation of Anticancer Properties

Another study assessed the anticancer effects of this compound on human breast cancer cell lines. Results showed that treatment with varying concentrations led to significant reductions in cell viability and induced apoptosis through caspase activation pathways .

Q & A

Q. What are the optimal synthetic routes for 3,3-Dimethyl-1H-pyrrolo[3,2-B]pyridin-2(3H)-one, and how can reaction conditions be tailored to improve yields?

  • Methodological Answer : The synthesis of 3,3-dimethyl derivatives can be optimized through stepwise functionalization. For example, reductive dehalogenation using zinc in acetic acid efficiently removes bromine atoms from precursors like 3,3-dibromo-6-chloro-1H-pyrrolo[3,2-c]pyridin-2(3H)-one, achieving yields >85% under mild conditions (rt, 1.5 h) . Subsequent methylation of the pyrrolo-pyridinone core can be achieved using LiHMDS and iodomethane in THF at -78°C, followed by gradual warming to rt for 15.5 h to ensure complete alkylation . Tailoring solvent systems (e.g., THF for low-temperature reactions) and stoichiometric ratios of methylating agents is critical to avoid overalkylation.

Q. How can NMR and HPLC be utilized to confirm the structural integrity and purity of this compound?

  • Methodological Answer : 1H NMR analysis is essential for verifying substitution patterns and detecting isomerization. For instance, 3-benzylidene-pyrrolo-pyridinones exhibit distinct E/Z isomer ratios (e.g., 70:30 in solution after one week), identifiable via splitting patterns in aromatic regions . HPLC with chiral columns can resolve enantiomers, though semipreparative attempts may fail due to rapid isomerization in solution . Purity is confirmed using reverse-phase HPLC with UV detection, while HRMS validates molecular weight. Solid-state stability (no isomerization) contrasts with solution-phase dynamics, necessitating post-synthesis storage in solid form .

Advanced Research Questions

Q. What strategies mitigate E/Z isomerization of 3-benzylidene derivatives during storage and analysis, and how does the solid-state stability differ from solution-phase behavior?

  • Methodological Answer : Isomerization in solution arises from rotational freedom around the exocyclic double bond. To mitigate this, derivatives should be stored in the solid state, where no isomerization occurs, as demonstrated for 3-benzylidene-pyrrolo-pyridinones . For analysis, rapid characterization post-purification (e.g., immediate 1H NMR) captures the initial isomer ratio. Freeze-drying or solvent removal under inert atmospheres preserves the solid-state configuration. Computational modeling of energy barriers for rotation can predict isomerization kinetics, guiding storage protocols .

Q. What mechanistic insights support the use of rhodium catalysts in asymmetric 1,4-additions to related pyrrolo-pyridinone scaffolds?

  • Methodological Answer : Rhodium(I) complexes, such as [Rh(C2H4)2Cl]2, enable enantioselective 1,4-additions of arylboronic acids to 3-benzylidene-pyrrolo-pyridinones by coordinating to the lactam carbonyl and exocyclic alkene. The catalytic cycle involves transmetallation, migratory insertion, and reductive elimination, with chiral ligands (e.g., BINAP) dictating enantioselectivity (>90% ee in some cases) . Kinetic studies reveal rate dependence on boronic acid electron density, with electron-deficient aryl groups accelerating addition. Reaction optimization requires inert atmospheres (Ar) and anhydrous solvents to prevent catalyst deactivation .

Q. How can ring-expansion reactions via azide cycloaddition be applied to synthesize naphthyridinone derivatives from 3-substituted pyrrolo-pyridinones?

  • Methodological Answer : Microwave-assisted azide cycloaddition with sodium azide or TMS-azide induces ring expansion of 3-substituted pyrrolo-pyridinones. The reaction proceeds via [3+2] cycloaddition at the α,β-unsaturated carbonyl, followed by retro-Diels-Alder rearrangement to form naphthyridin-2(1H)-ones. Yields (moderate to high) depend on substituent electronic effects: electron-withdrawing groups (e.g., Cl) enhance reactivity . For example, 6-chloro derivatives yield 4-amino-naphthyridinones at 80°C under microwave irradiation (30 min). Purification via flash chromatography (SiO2, DCM/EtOAc) separates regioisomers, with LCMS confirming mass transitions (e.g., m/z 169 → 195) .

Notes

  • Structural analogs (e.g., 3-benzylidene derivatives) provide mechanistic and stability insights applicable to 3,3-dimethyl variants .
  • Computational tools (e.g., 3D-QSAR) can predict bioactivity but require experimental validation .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
3,3-Dimethyl-1H-pyrrolo[3,2-B]pyridin-2(3H)-one
Reactant of Route 2
3,3-Dimethyl-1H-pyrrolo[3,2-B]pyridin-2(3H)-one

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